Oxazepam Elimination Half-Life Remains 5–15 Hours Regardless of Age or Cirrhosis, Whereas Diazepam Half-Life Prolongs 3- to 6-Fold in Identical Populations
In a direct head-to-head pharmacokinetic study measuring benzodiazepine disposition in young (<30 yr) and elderly (>60 yr) subjects as well as in cirrhosis patients versus age-matched controls, oxazepam elimination half-life (5–15 hours) and plasma clearance (0.9–2.0 mL/min/kg) were minimally affected by aging or cirrhosis. In contrast, diazepam half-life increased from 20–30 hours in young subjects to 60–80 hours in elderly subjects—a 3- to 6-fold prolongation—while chlordiazepoxide half-life increased from 6–8 hours to 30–36 hours, accompanied by an approximately 3-fold decrease in plasma clearance [1]. Cirrhosis produced a 2- to 3-fold increase in the half-life of both diazepam and chlordiazepoxide relative to age-matched controls, predominantly caused by significant reductions in plasma clearance; neither cirrhosis nor acute viral hepatitis had any significant effect on oxazepam disposition [1].
| Evidence Dimension | Elimination half-life change with aging and liver disease |
|---|---|
| Target Compound Data | Oxazepam: half-life 5–15 h unchanged by age or cirrhosis; plasma clearance 0.9–2.0 mL/min/kg unchanged |
| Comparator Or Baseline | Diazepam: half-life 20–30 h (young) → 60–80 h (elderly); Chlordiazepoxide: half-life 6–8 h (young) → 30–36 h (elderly); cirrhosis: 2- to 3-fold half-life increase for both |
| Quantified Difference | Diazepam: 3- to 6-fold prolongation with age, 2- to 3-fold with cirrhosis; Chlordiazepoxide: ~4- to 5-fold with age; Oxazepam: no statistically significant change |
| Conditions | Human pharmacokinetic study; young (<30 yr) vs. elderly (>60 yr) subjects; cirrhosis patients vs. age-matched controls; acute viral hepatitis patients pre- and post-recovery |
Why This Matters
For procurement decisions supporting clinical research or formulation development targeting elderly or hepatically impaired populations, oxazepam hydrochloride offers predictable, non-accumulating pharmacokinetics that eliminate the need for complex dose-adjustment protocols required by diazepam or chlordiazepoxide.
- [1] Wilkinson GR. The effects of liver disease and aging on the disposition of diazepam, chlordiazepoxide, oxazepam and lorazepam in man. Acta Psychiatr Scand Suppl. 1978;(274):56-74. doi:10.1111/j.1600-0447.1978.tb02388.x View Source
